![molecular formula C11H9NO2 B8467192 7,8-Dihydrocyclopenta[g]indole-2,3(1H,6H)-dione](/img/structure/B8467192.png)
7,8-Dihydrocyclopenta[g]indole-2,3(1H,6H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,8-Dihydrocyclopenta[g]indole-2,3(1H,6H)-dione is a complex organic compound with the molecular formula C11H9NO2. This compound features a unique structure that includes multiple aromatic and non-aromatic rings, as well as functional groups such as secondary amides and ketones . Its intricate structure makes it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dihydrocyclopenta[g]indole-2,3(1H,6H)-dione involves multiple steps, typically starting with simpler organic molecules. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Specific details about the reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This often includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and high-quality output.
Análisis De Reacciones Químicas
Types of Reactions
7,8-Dihydrocyclopenta[g]indole-2,3(1H,6H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to optimize each specific reaction .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional ketone or carboxyl groups, while reduction could produce more saturated derivatives .
Aplicaciones Científicas De Investigación
7,8-Dihydrocyclopenta[g]indole-2,3(1H,6H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 7,8-Dihydrocyclopenta[g]indole-2,3(1H,6H)-dione exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, and other proteins. The compound’s structure allows it to fit into specific binding sites, altering the activity of these targets and influencing biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,6,7,8-Hexahydro-as-indacene: Shares a similar core structure but lacks some of the functional groups present in 7,8-Dihydrocyclopenta[g]indole-2,3(1H,6H)-dione.
1,2,3,6,7,8-Hexahydro-cis-indacene: Another related compound with slight variations in its ring structure and functional groups.
Uniqueness
This compound stands out due to its unique combination of aromatic and non-aromatic rings, as well as its specific functional groups.
Propiedades
Fórmula molecular |
C11H9NO2 |
|---|---|
Peso molecular |
187.19 g/mol |
Nombre IUPAC |
1,6,7,8-tetrahydrocyclopenta[g]indole-2,3-dione |
InChI |
InChI=1S/C11H9NO2/c13-10-8-5-4-6-2-1-3-7(6)9(8)12-11(10)14/h4-5H,1-3H2,(H,12,13,14) |
Clave InChI |
DVDUSHAWANOQBB-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C1)C3=C(C=C2)C(=O)C(=O)N3 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
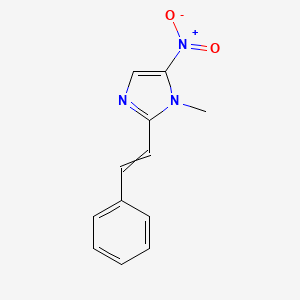
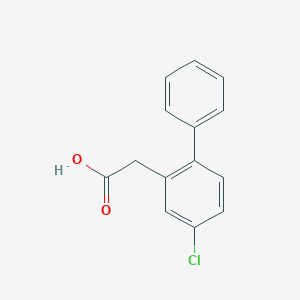
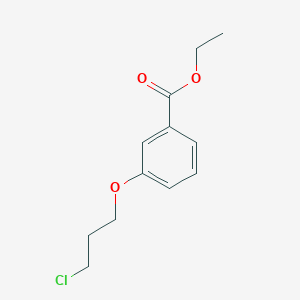
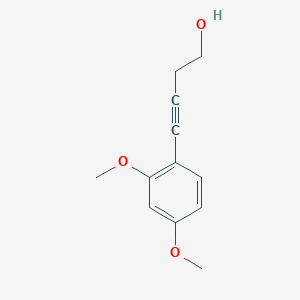
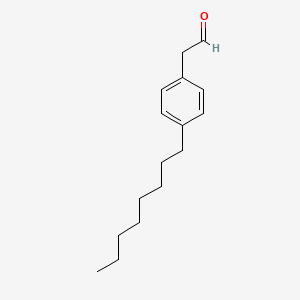
![1h-Pyrrolo[2,3-c]pyridine-2-carboxylic acid,5-fluoro-1-[(3-fluorophenyl)methyl]-,ethyl ester](/img/structure/B8467143.png)
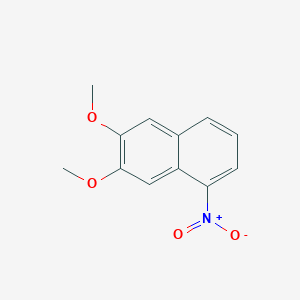
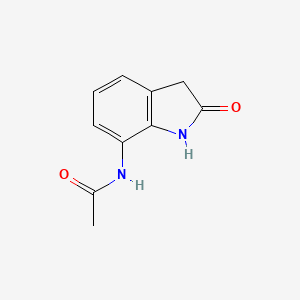
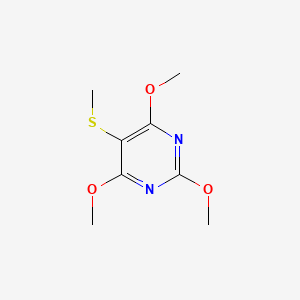
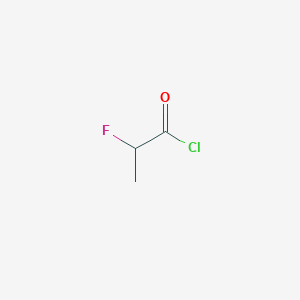
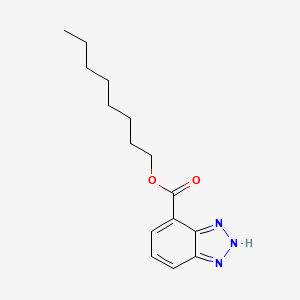
![Tert-butyl 4-[3-(4-cyanophenyl)-3-oxopropyl]piperidine-1-carboxylate](/img/structure/B8467180.png)
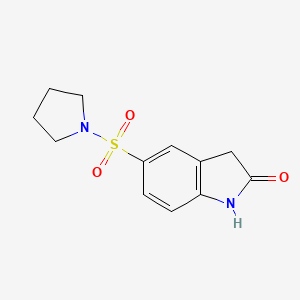
![L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-L-leucyl-](/img/structure/B8467199.png)
